molecular formula C10H19NO2 B166530 Tert-butyl Piperidine-4-carboxylate CAS No. 138007-24-6

Tert-butyl Piperidine-4-carboxylate

Cat. No.: B166530
CAS No.: 138007-24-6
M. Wt: 185.26 g/mol
InChI Key: FUYBPBOHNIHCHM-UHFFFAOYSA-N
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Description

Tert-butyl Piperidine-4-carboxylate: is an organic compound with the molecular formula C10H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as a building block in organic synthesis. The tert-butyl group attached to the nitrogen atom provides steric hindrance, making it a useful protecting group in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl piperidine-4-carboxylate typically begins with commercially available piperidine derivatives.

    Reaction Steps:

    Industrial Production Methods: Industrial production often involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl piperidine-4-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Alcohols or amines derived from the carboxylate group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a precursor in the synthesis of complex organic molecules.

    Protecting Group: The tert-butyl group serves as a protecting group for amines in multi-step synthesis.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Industry:

    Material Science: Used in the development of polymers and advanced materials.

    Catalysis: Serves as a ligand in catalytic reactions for the production of fine chemicals.

Mechanism of Action

Mechanism:

    Molecular Targets: The compound interacts with various enzymes and receptors, depending on its functionalization.

    Pathways: It can inhibit or activate specific biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Uniqueness:

    Steric Hindrance: The tert-butyl group provides significant steric hindrance, making it a unique protecting group.

    Versatility: Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

tert-butyl piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYBPBOHNIHCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363766
Record name Tert-butyl Piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138007-24-6
Record name Tert-butyl Piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 3 L florentine under nitrogen was charged Pd on C, wet, Degussa (10% Pd, 50% WATER) (8.120 g, 76.30 mmol) then EtOAc (1.706 L). The mixture was degassed via N2/vacuum cycles (3×), then a solution of O1-benzyl O4-tert-butyl piperidine-1,4-dicarboxylate 21 (243.7 g, 763.0 mmol) in EtOAc (243.7 mL) was added. Mixture was stirred under a hydrogen atmosphere overnight. Hydrogen was replenished and mixture was stirred for a further 3.5 h. Methanol (60 mL) was added to aid dissolution of precipitate then filtered through celite, washing through with methanol. Filtrate concentrated in vacuo to leave a brown oil with a slight suspension of a white solid, 138.6 g. Solid removed by filtration, and washed with minimal EtOAc. Filtrate was concentrated in vacuo to leave desired product as a light brown oil (129 g, 91%). 1H NMR (500 MHz, DMSO-d6) δ 2.88 (dt, 2H), 2.44 (td, 2H), 2.23 (tt, 1H), 1.69-1.64 (m, 2H) and 1.41-1.33 (m, 11H).
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243.7 g
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243.7 mL
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60 mL
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1.706 L
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Yield
91%

Synthesis routes and methods II

Procedure details

To a solution of 1-benzyl 4-tert-butyl piperidine-1,4-dicarboxylate in EtOAc (0.1 M), a catalytic amount of Pd/C (5%) was added and the atmosphere in the reaction vessel charged with H2 (1 atmosphere). The reaction mixture was stirred vigorously at RT for 8 h. The solution was filtered and the filtrate concentrated in vacuo to afford the title compound (76%); MS (ES+) m/z 186(M+H)+
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Yield
76%

Synthesis routes and methods III

Procedure details

12.9 g of 4-piperidine carboxylic acid is completely dissolved in 35 ml of t-butyl alcohol (R1OH) and refluxed for 10 hrs. in the presence of 3.8 g of para-toluene sulfonic acid. After being cooled to room temperature, the resulting reaction is washed three times with 20 ml of saturated NaHCO3 and then, once with 25 ml of brine water and dried over MgSO4 to give piperidine-4-carboxylic acid t-butyl ester.
Quantity
12.9 g
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35 mL
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3.8 g
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Synthesis routes and methods IV

Procedure details

To isonipecotic acid (41.5 g; 320 mmol) was added 1,4-dioxane (200 mL). Thus, an inhomogeneous solution was obtained. Thereto was added 41.5 mL of concentrated sulfuric acid over 30 minutes. Into this inhomogeneous solution was bubbled 100 g of isobutene over 5 hours. After completion of the bubbling, the mixture was cooled to 0° C. and 750 mL of 2-N aqueous NaOH solution was added thereto. The resultant mixture was ascertained to be basic. Thereafter, a reaction product was extracted with 500 mL of diethyl ether, and the extract was dried with sodium sulfate and then concentrated to obtain 5.98 g of t-butyl isonipecotate as the target compound.
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41.5 g
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reactant
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200 mL
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41.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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